molecular formula C12H5Cl4NO5S B061423 3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride CAS No. 175135-06-5

3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzene-1-sulfonyl chloride

Cat. No. B061423
M. Wt: 417 g/mol
InChI Key: YNPAAILIMIGQIH-UHFFFAOYSA-N
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Patent
US07915293B2

Procedure details

2 m. moles of 3,5-Dichloro-4-(2-Chloro-4-Nitrophenoxy)Benzene-1-Sulfonyl Chloride (932 mg) in 5 ml of dichloromethane was cooled to −78° C. and 2 ml of ammonium hydroxide solution added to it. The reaction was stirred for 4 hours. The solvent was evaporated to give 755 mg (94% yield) of pure 3,5-dichloro-4-(2-chloro-4-nitro phenoxy) benzenesulfonamide.
Quantity
932 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:20](Cl)(=[O:22])=[O:21])[CH:5]=[C:6]([Cl:19])[C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[Cl:18].[OH-].[NH4+:25]>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]([S:20]([NH2:25])(=[O:22])=[O:21])[CH:5]=[C:6]([Cl:19])[C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[Cl:18] |f:1.2|

Inputs

Step One
Name
Quantity
932 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)Cl)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1OC1=C(C=C(C=C1)[N+](=O)[O-])Cl)Cl)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 755 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.